molecular formula C12H16O4 B1345609 Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate CAS No. 61292-90-8

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Cat. No.: B1345609
CAS No.: 61292-90-8
M. Wt: 224.25 g/mol
InChI Key: XFJQZDADXNOFTQ-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature

The development of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate emerged from the broader investigation of phenylpropanoid compounds and their synthetic derivatives. Phenylpropanoids represent a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway, with their name derived from the six-carbon aromatic phenyl group and the three-carbon propene tail of coumaric acid. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions, where the ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate designation reflects the complete structural description including the ester functionality and the specific substitution pattern on the aromatic ring.

The historical significance of this compound class can be traced to early investigations of plant metabolites and their synthetic analogs. Research into hydroxycinnamic acids and their esters gained momentum as scientists recognized their potential applications in various fields including pharmaceuticals, cosmetics, and materials science. The specific compound this compound emerged as a synthetic target due to its relationship to ferulic acid, a naturally occurring hydroxycinnamic acid found extensively in plant cell walls. The development of efficient synthetic methodologies for this compound has been driven by its potential applications and the need for standardized materials for analytical purposes.

The nomenclature evolution reflects the compound's multiple roles in different research contexts. While systematic chemical naming provides precise structural identification, various trivial names have emerged based on the compound's origin or intended application. This multiplicity of names has necessitated careful documentation of synonyms to ensure clear communication within the scientific community. The compound's designation as an ethyl ester of a substituted phenylpropionic acid places it within the broader category of aromatic esters, while its specific substitution pattern defines its unique chemical and biological properties.

Chemical Classification and Registry Information

This compound is officially registered under the Chemical Abstracts Service number 61292-90-8, providing a unique identifier for this specific molecular structure. The compound belongs to the European Inventory of Existing Commercial Chemical Substances with the number 262-689-6, establishing its recognition within European chemical regulations. This dual registration system ensures proper identification and tracking of the compound across different regulatory frameworks and chemical databases.

The molecular formula C₁₂H₁₆O₄ defines the elemental composition, while the molecular weight of 224.25 grams per mole provides essential information for stoichiometric calculations and analytical applications. The International Chemical Identifier string InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3 offers a standardized representation of the molecular structure that enables precise database searches and computational analysis.

Table 1: Registry and Classification Information

Parameter Value Source
Chemical Abstracts Service Number 61292-90-8
European Inventory Number 262-689-6
PubChem Compound Identifier 123548
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
InChI Key XFJQZDADXNOFTQ-UHFFFAOYSA-N

The compound falls under the Harmonized System classification 2918990090, which encompasses other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids, including their halogenated, sulphonated, nitrated or nitrosated derivatives. This classification system facilitates international trade and ensures proper handling and documentation of the compound in commercial transactions.

Synonyms and Alternative Designations

The compound this compound is known by numerous synonyms that reflect different naming conventions and applications within the scientific literature. The most commonly encountered alternative designation is ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, which represents the systematic International Union of Pure and Applied Chemistry nomenclature. This naming variation reflects the preference for "propanoate" over "propionate" in formal chemical nomenclature, though both terms refer to the identical molecular structure.

Several descriptive names have emerged based on the compound's structural relationship to naturally occurring substances. Ethyl hydroferulate represents one such designation, emphasizing the compound's derivation from ferulic acid through esterification. Similarly, ethyl dihydroferulate highlights the saturated nature of the propyl chain connecting the aromatic ring to the carboxyl group. The designation ethyl beta-(4-hydroxy-3-methoxyphenyl)propionate specifically indicates the position of the aromatic substitution relative to the carboxyl carbon.

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQZDADXNOFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210182
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-90-8
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Preparation Methods

Reaction Overview

One of the most common methods for synthesizing ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate involves esterification of hydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid) with ethanol in the presence of an acid catalyst.

Procedure

  • Starting Materials :

    • Hydroferulic acid
    • Ethanol (as the esterification agent)
    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Reaction Conditions :

    • The hydroferulic acid is dissolved in ethanol.
    • A catalytic amount of concentrated sulfuric acid is added to the mixture.
    • The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).
  • Workup :

    • After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).
    • The product is extracted with an organic solvent such as ethyl acetate.
    • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
  • Purification :

    • Purification is typically achieved via recrystallization or column chromatography using a solvent system like hexane/ethyl acetate.

Yield

The yield for this method is generally high, often exceeding 85% under optimized conditions.

Reduction of Ethyl Ferulate

Reaction Overview

Ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate) can be reduced to this compound using hydrogenation or chemical reducing agents.

Procedure

  • Starting Materials :

    • Ethyl ferulate
    • Reducing agent (e.g., hydrogen gas with a palladium/carbon catalyst or sodium borohydride)
  • Reaction Conditions :

    • For catalytic hydrogenation, ethyl ferulate is dissolved in a suitable solvent (e.g., ethanol or methanol).
    • The mixture is exposed to hydrogen gas at moderate pressure (1–5 atm) in the presence of a palladium/carbon catalyst.
    • Alternatively, sodium borohydride can be used in a protic solvent like ethanol at room temperature.
  • Workup :

    • After reduction, the catalyst is removed by filtration if applicable.
    • The solvent is evaporated under reduced pressure.
  • Purification :

    • The crude product can be purified by recrystallization or chromatography.

Yield

This method typically provides yields in the range of 70–90%, depending on reaction conditions and purification efficiency.

Direct Esterification Using Acid Chlorides

Reaction Overview

Another approach involves converting hydroferulic acid into its corresponding acid chloride, followed by reaction with ethanol to form the ester.

Procedure

  • Starting Materials :

    • Hydroferulic acid
    • Thionyl chloride or oxalyl chloride (for acid chloride formation)
    • Ethanol
  • Reaction Conditions :

    • Hydroferulic acid is treated with thionyl chloride at low temperatures to form the acid chloride intermediate.
    • Excess ethanol is added to the reaction mixture to promote esterification.
  • Workup :

    • Excess reagents are removed by evaporation.
    • The product is extracted into an organic solvent and washed with water to remove impurities.
  • Purification :

    • Further purification can be achieved using recrystallization or chromatography.

Yield

This method generally provides moderate to high yields, depending on the efficiency of the intermediate formation step.

Data Table: Key Parameters for Preparation Methods

Method Starting Material Catalyst/Reagent Yield (%) Additional Notes
Esterification Hydroferulic acid Sulfuric acid >85 Simple and widely used
Reduction of Ethyl Ferulate Ethyl ferulate Pd/C or NaBH4 70–90 Requires hydrogenation setup
Direct Esterification via Chloride Hydroferulic acid + SOCl2 Ethanol Moderate–High Efficient but involves reactive intermediates

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The ortho relationship between -OH and -OCH₃ in this compound enhances intramolecular hydrogen bonding, increasing solubility in polar solvents compared to Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propionate .
  • Ester Group Variation : Methyl esters (e.g., Methyl 3-(4-hydroxyphenyl)propionate) exhibit lower molecular weights and reduced steric hindrance, favoring faster hydrolysis kinetics than ethyl esters .
  • Backbone Differences : Ethyl 4-hydroxy-3-methoxycinnamate contains a conjugated double bond, enabling π-π interactions absent in saturated propionate derivatives .

Biological Activity

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, also known as ethyl beta-(4-hydroxy-3-methoxyphenyl)propionate or ethyl hydroferulate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}O4_{4} and a molecular weight of approximately 224.25 g/mol. Its structure features a propionic acid derivative with a hydroxy and methoxy-substituted phenyl group, contributing to its unique chemical properties that facilitate various biological activities.

Biochemical Pathways

Research indicates that this compound is involved in several biochemical pathways. It is a metabolite produced by gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is prevalent in many fruits and vegetables. This metabolic process is crucial for its bioavailability and biological effects .

Pharmacokinetics

Studies show that after administration, this compound can cross the blood-brain barrier, suggesting significant bioavailability. In animal models, it reaches peak concentrations in the bloodstream within minutes and distributes broadly to various organs, including the liver and kidneys .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : It scavenges free radicals, thereby protecting cells from oxidative stress. This property is essential for its potential therapeutic applications in various diseases linked to oxidative damage.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially through modulation of cell signaling pathways involved in tumor growth and metastasis .
  • Metabolic Regulation : this compound has been linked to improved metabolic health, particularly in managing obesity and insulin sensitivity. It has shown efficacy in mitigating high-fat diet-induced weight gain and hepatic steatosis in animal models .

Study on Metabolic Benefits

A significant study demonstrated that dietary HMCA leads to the production of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which regulates hepatic lipid metabolism and enhances insulin sensitivity. This study found that HMPA modulates gut microbiota composition favorably, increasing beneficial Bacteroidetes while decreasing Firmicutes .

Parameter Value
Dose Administered10 mg/kg body weight
Peak Concentration (HMPA)2.6 ± 0.4 nmol/mL
Time to Peak Concentration15 minutes
Major Target OrgansKidneys > Liver > Heart

Interaction with Cytochrome P450 Enzymes

This compound serves as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. Its inhibitory effects on these enzymes may have implications for drug-drug interactions, highlighting the need for further investigation into its pharmacological interactions.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to characterize Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate?

  • Answer : The compound is typically characterized using:

  • IR Spectroscopy : To identify functional groups (e.g., hydroxyl, methoxy, ester) via absorption bands. The IR spectrum for related derivatives is available in the NIST Chemistry WebBook .

  • Reverse-Phase HPLC : A method using a C18 column with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5) provides baseline separation. For MS compatibility, phosphoric acid is replaced with formic acid .

  • NMR (HSQC and 2D) : Used to confirm structural assignments, particularly in lignin degradation studies where cross-signals for C–H bonds are analyzed .

  • Mass Spectrometry : High-resolution MS (Exact Mass: 224.12198) is employed for molecular weight validation and fragmentation pattern analysis .

    Analytical Method Key Parameters Application Example
    IR SpectroscopyO–H stretch (~3200 cm⁻¹), ester C=O (~1740 cm⁻¹)Functional group identification
    HPLCMobile phase: MeCN/H₂O/H₃PO₄ (pH 2.5)Purity assessment and separation
    HSQC NMR¹H-¹³C correlations for aromatic protonsStructural validation in lignin studies

Q. What are the molecular properties and IUPAC nomenclature of this compound?

  • Answer :

  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 224.2530 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 61292-90-8
  • Key Physicochemical Properties : The compound is a solid at room temperature, with solubility in polar organic solvents (e.g., ethanol, DMSO). Structural data, including 3D coordinates, are available in crystallography databases .

Advanced Research Questions

Q. How can researchers address contradictions between chromatographic and spectroscopic data when analyzing degradation products of this compound?

  • Answer : Contradictions often arise due to matrix effects or incomplete separation. A multi-technique approach is recommended:

  • GC-FID/MS and HPLC Cross-Validation : GC-FID/MS identifies volatile degradation products (e.g., phenolic monomers), while HPLC quantifies non-volatile intermediates. Discrepancies are resolved by spiking experiments or using internal standards .
  • HSQC NMR for Structural Confirmation : NMR detects C–H correlations that confirm the presence of stabilized lignin derivatives, even if chromatographic peaks overlap .
  • Statistical Analysis : Principal Component Analysis (PCA) of Van Krevelen diagrams (H/C vs. O/C ratios) can reconcile data from elemental analysis and spectroscopy .

Q. What catalytic mechanisms stabilize this compound during lignin solvolysis?

  • Answer : Heterogeneous metal catalysts (e.g., Ni or Ru on carbon) promote reductive stabilization:

  • Reductive Chemistry : Catalysts hydrogenate reactive α,β-unsaturated bonds in lignin-derived intermediates, preventing repolymerization.
  • Mechanistic Evidence :
  • Disappearance of ferulic acid (FA) signals in HSQC NMR.
  • Emergence of dihydro-FA ethyl ester cross-peaks confirms hydrogenation .
  • Experimental Design :
  • Reaction Conditions : 150–200°C, 20–30 bar H₂, ethanol/water solvent.
  • Catalyst Recycling : Leaching tests (ICP-MS) ensure metal retention >95% after 5 cycles .

Q. What crystallographic strategies are applicable for structural elucidation of derivatives of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystal Growth : Slow evaporation from ethyl acetate/hexane mixtures yields suitable crystals.
  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 100–150 K minimizes thermal motion artifacts.
  • Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen bonding networks. For example, a related benzimidazole derivative showed hydrogen bonds (O–H⋯O, N–H⋯O) stabilizing the lattice .
  • Challenges : Twinning or low symmetry (e.g., triclinic space group P1) requires careful data integration .

Methodological Challenges and Solutions

Q. How can researchers optimize HPLC conditions for quantifying trace impurities in this compound?

  • Answer :

  • Column Choice : Use a C18 column with 3 µm particle size for high resolution.
  • Gradient Elution : Start with 10% acetonitrile, ramp to 90% over 20 minutes.
  • Detection : UV at 280 nm (aromatic π→π* transitions) or MS/MS for specificity.
  • Validation : Spike recovery (98–102%) and LOQ (0.1 µg/mL) ensure accuracy .

Q. What synthetic routes are reported for this compound?

  • Answer : While direct synthesis details are limited, analogous methods include:

  • Esterification : Reacting 3-(4-hydroxy-3-methoxyphenyl)propionic acid with ethanol under acidic (H₂SO₄) or enzymatic (lipase) catalysis.
  • Protection/Deprotection : Methoxy groups are introduced via methyl iodide, followed by selective deprotection of hydroxyls .
  • Scale-Up Considerations : Microreactors improve yield (>85%) by enhancing heat/mass transfer .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Reactant of Route 2
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

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